molecular formula C16H17ClN2O2 B1385079 N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 1020054-47-0

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B1385079
CAS RN: 1020054-47-0
M. Wt: 304.77 g/mol
InChI Key: WOKZRSPZYJSGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as NAC, is a powerful and versatile chemical compound with a wide range of applications in scientific research. NAC is an organic compound that is composed of an amine, a chlorine atom, and a phenoxyacetic acid group. NAC is a white crystalline solid with a melting point of about 200°C and a boiling point of about 315°C. NAC has a molecular weight of about 192.6 g/mol and is soluble in water.

Scientific Research Applications

Potential as Pesticides

Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds similar to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, has shown their potential as pesticides. These compounds have been characterized using X-ray powder diffraction, highlighting their structural properties and potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011). Another study conducted in 2009 also examined similar derivatives, reinforcing the potential of these compounds in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Anticonvulsant Activity

A group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, closely related to the target compound, were synthesized and investigated for their anticonvulsant activity. One of these compounds demonstrated significant effectiveness in preventing seizures in animal models, suggesting potential therapeutic applications for related compounds (Pękala et al., 2011).

Anticancer Properties

A compound closely related to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been synthesized and found to target the VEGFr receptor, suggesting potential anticancer activity. This indicates that similar compounds may have applications in cancer treatment (Sharma et al., 2018).

Spectroscopic Characterization

The spectroscopic characterization of similar compounds has provided insights into their molecular structure and potential applications. This includes studies on vibrational signatures and the effects of rehybridization and hyperconjugation on the molecule's properties (Jenepha Mary, Pradhan, & James, 2022).

Structural Studies

Further structural studies have been conducted on various N-substituted acetamides, revealing details about their molecular conformations and intermolecular interactions. This research is crucial for understanding the physical and chemical properties of these compounds (Boechat et al., 2011).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-12-5-6-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKZRSPZYJSGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.